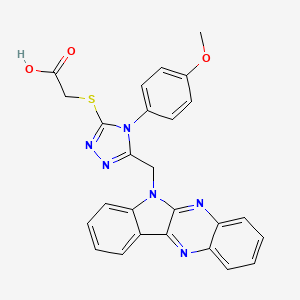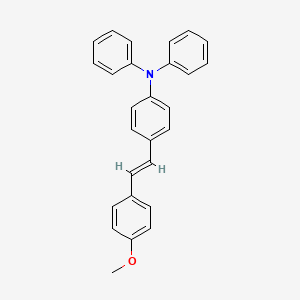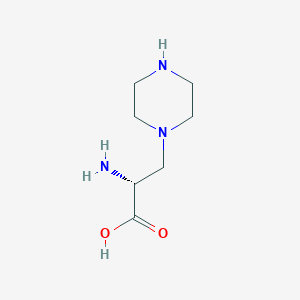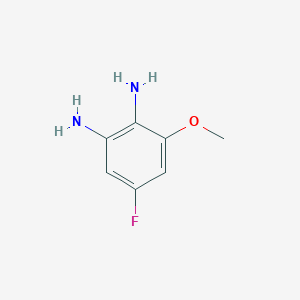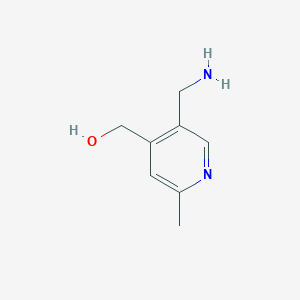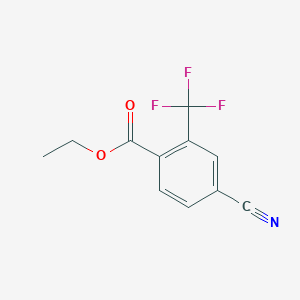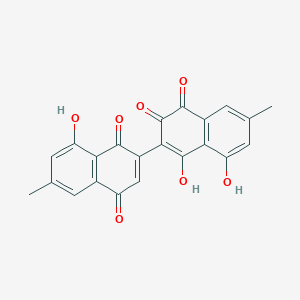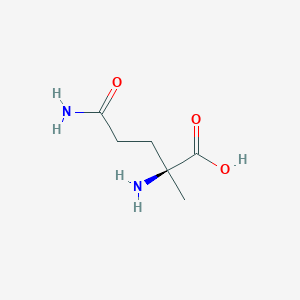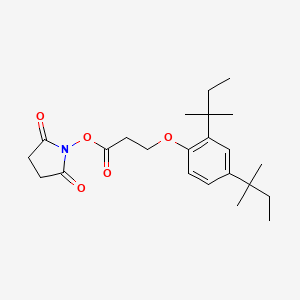
2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate is a chemical compound primarily used as a linker in antibody-drug conjugation (ADC). This compound is known for its role in facilitating the attachment of drugs to antibodies, thereby enhancing the targeted delivery of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 2,5-dioxopyrrolidin-1-yl group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines and thiols, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce phenolic compounds.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the study of protein interactions and cellular processes through ADCs.
Medicine: Enhances the targeted delivery of therapeutic agents in cancer treatment.
Industry: Employed in the production of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate involves its role as a linker in ADCs. The compound forms a stable covalent bond with the drug and the antibody, ensuring the targeted delivery of the therapeutic agent to specific cells. This targeted approach minimizes off-target effects and enhances the efficacy of the treatment .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-butylphenoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-hexylphenoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-octylphenoxy)propanoate
Uniqueness
Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 3-(2,4-di-tert-pentylphenoxy)propanoate offers a unique balance of hydrophobicity and steric hindrance, making it particularly effective in ADC applications. Its specific structure allows for optimal drug loading and release properties, enhancing the overall therapeutic efficacy .
Propiedades
Fórmula molecular |
C23H33NO5 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propanoate |
InChI |
InChI=1S/C23H33NO5/c1-7-22(3,4)16-9-10-18(17(15-16)23(5,6)8-2)28-14-13-21(27)29-24-19(25)11-12-20(24)26/h9-10,15H,7-8,11-14H2,1-6H3 |
Clave InChI |
CGHZVJLMGBFAPG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC(=C(C=C1)OCCC(=O)ON2C(=O)CCC2=O)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-](/img/structure/B13141595.png)
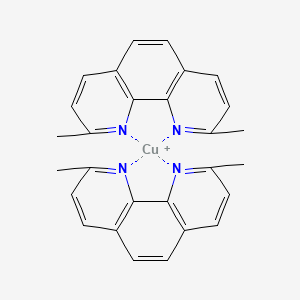
![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
